![molecular formula C25H28N4O5S B2533293 1-acetyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide CAS No. 921514-41-2](/img/structure/B2533293.png)
1-acetyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide
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Description
1-acetyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylindoline-5-sulfonamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
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Scientific Research Applications
- The compound’s sulfonamide moiety has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy against specific cancer types .
- The indoline scaffold in this compound suggests anti-inflammatory potential. It may modulate inflammatory pathways by interacting with specific receptors or enzymes. Investigating its effects on cytokine production, NF-κB signaling, and leukocyte migration could provide valuable insights .
- Compounds with indoline structures have shown promise in neuroprotection. Researchers could explore this compound’s ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. It might be relevant in conditions like Alzheimer’s disease or Parkinson’s disease .
- The presence of the pyridazinone ring suggests potential antibacterial and antifungal properties. Researchers could investigate its effects against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Structural modifications may enhance its activity .
- Sulfonamides have been studied for their cardiovascular effects. This compound’s unique structure could influence vasodilation, platelet aggregation, or endothelial function. Assessing its impact on blood pressure, vascular tone, and clotting mechanisms would be valuable .
- PDT involves using light-activated compounds to selectively destroy cancer cells. The indoline-sulfonamide hybrid could serve as a photosensitizer in PDT. Researchers might explore its absorption spectra, phototoxicity, and tumor-targeting capabilities .
Anticancer Activity
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial and Antifungal Activity
Cardiovascular Applications
Photodynamic Therapy (PDT)
ChemicalBook: 1-acetyl-N-[1-(4-ethoxyphenyl)ethyl]piperidine-4-carboxamide
properties
IUPAC Name |
1-acetyl-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-4-34-21-7-5-19(6-8-21)23-10-12-25(31)28(27-23)14-13-26-35(32,33)22-9-11-24-20(16-22)15-17(2)29(24)18(3)30/h5-12,16-17,26H,4,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTIJLSVATWCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)N(C(C4)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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